5-(Bromomethyl)-4-methyl-2-(methylthio)pyrimidine
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Overview
Description
5-(Bromomethyl)-4-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2S. This compound is characterized by a pyrimidine ring substituted with bromomethyl, methyl, and methylthio groups. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-methyl-2-(methylthio)pyrimidine typically involves the bromination of 4-methyl-2-(methylthio)pyrimidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-methyl-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are conducted in solvents like acetic acid or dichloromethane at room temperature.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Reduced forms of the compound, although specific products depend on the reaction conditions.
Scientific Research Applications
5-(Bromomethyl)-4-methyl-2-(methylthio)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-methyl-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Lacks the methyl group at the 4-position.
4-Methyl-2-(methylthio)pyrimidine: Lacks the bromomethyl group.
5-(Chloromethyl)-4-methyl-2-(methylthio)pyrimidine: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
5-(Bromomethyl)-4-methyl-2-(methylthio)pyrimidine is unique due to the presence of both bromomethyl and methylthio groups, which confer specific reactivity and biological activity. The bromomethyl group is particularly useful for substitution reactions, while the methylthio group can undergo oxidation to form sulfoxides and sulfones, providing versatility in chemical synthesis.
Properties
Molecular Formula |
C7H9BrN2S |
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Molecular Weight |
233.13 g/mol |
IUPAC Name |
5-(bromomethyl)-4-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9BrN2S/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,3H2,1-2H3 |
InChI Key |
LLWVMWRPEYQMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CBr)SC |
Origin of Product |
United States |
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